molecular formula C7H6F9I B064114 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide CAS No. 183547-74-2

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide

Cat. No.: B064114
CAS No.: 183547-74-2
M. Wt: 388.01 g/mol
InChI Key: BPQUIZZKLVTZOY-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide is a perfluorinated organic compound with the molecular formula C7H6F9I. It is also known by other names such as 1,1,1,2,2,3,3,4,4-Nonafluoro-7-iodoheptane and 3-(Perfluorobutyl)propyl iodide . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide typically involves the iodination of a perfluorinated precursor. One common method is the reaction of perfluoroheptane with iodine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include perfluorinated amines, thiols, or other substituted derivatives.

    Reduction Reactions: Products are typically perfluorinated hydrocarbons.

    Oxidation Reactions: Products include perfluorinated carboxylic acids.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide is primarily based on its ability to undergo substitution reactions. The iodine atom in the compound can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This property is exploited in the synthesis of a wide range of perfluorinated derivatives. The compound’s high fluorine content also contributes to its stability and resistance to degradation .

Comparison with Similar Compounds

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide can be compared with other perfluorinated iodides, such as:

  • 1-Iodo-1H,1H,2H,2H-perfluorodecane
  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol

These compounds share similar chemical properties due to their high fluorine content but differ in their chain lengths and specific applications. This compound is unique in its specific structure, which imparts distinct reactivity and stability characteristics .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-7-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F9I/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQUIZZKLVTZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475879
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183547-74-2
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-Methanesulfonyloxy-4,4,5,5,6,6,7,7,7-nonafluoro-heptane (6.7 g, 18.8 mmol) and sodium iodide (8.5 g, 56.4 mmol) were stirred in acetone (400 ml) for 12 hours under heating. After the reaction was completed, water was added to the reaction mixture, which was then extracted with ether. The organic layer was washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 1-iodo-4,4,5,5,6,6,7,7,7-nonafluoroheptane (6.33 g, Yield 87%) as a colorless oil.
Name
1-Methanesulfonyloxy-4,4,5,5,6,6,7,7,7-nonafluoro-heptane
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6.7 g
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8.5 g
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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